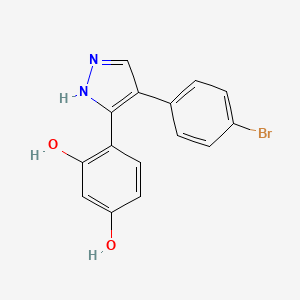

![molecular formula C16H15N3O3S2 B2450520 2-((3-(4-甲氧基苄基)-4-氧代-3,4-二氢噻吩并[3,2-d]嘧啶-2-基)硫代)乙酰胺 CAS No. 1795483-20-3](/img/structure/B2450520.png)

2-((3-(4-甲氧基苄基)-4-氧代-3,4-二氢噻吩并[3,2-d]嘧啶-2-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

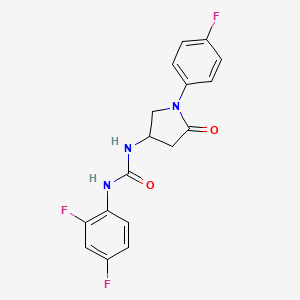

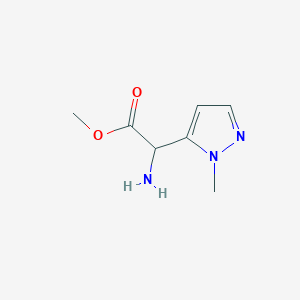

The compound “2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide” is a type of thioxopyrimidine . Thioxopyrimidines and their condensed analogs are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs, like the compound , is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the synthesis of such heterocyclic systems is limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular structure of this compound, like other thioxopyrimidines, involves a pyrimidine ring with an exocyclic sulfur atom . The specific arrangement of these atoms and groups contributes to the compound’s unique chemical properties and biological activities.Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, given the compound’s intricate structure and the range of biological activities it exhibits . The most popular approaches to synthesizing such compounds are based on cyclization processes or domino reactions .科学研究应用

合成和生物活性

- 该化合物及其衍生物已被合成并评估其生物活性,包括抗炎、镇痛和抗菌特性。例如,与感兴趣的结构相关的,衍生自维斯那金酮和凯林酮的新型杂环化合物,表现出显着的 COX-2 抑制、镇痛和抗炎活性 (A. Abu‐Hashem 等人,2020)。

抗癌潜力

- 该化合物的某些衍生物已被研究其对各种癌细胞系的体外细胞毒活性,表明具有抗癌药物开发的潜力。例如,2-[3-苯基-4-(嘧啶-4-基)-1H-吡唑1-基]乙酰胺的衍生物在 60 个癌细胞系上进行了测试,显示出明显的癌细胞生长抑制 (M. M. Al-Sanea 等人,2020)。

化学性质和反应性

- 对类似噻吩和嘧啶衍生物的化学反应性和改性的研究有助于更深入地了解它们在药物中的潜在应用。这包括开发用于 N-烷基乙酰胺和苄基氨基甲酸酯的多功能试剂,促进天然和药物产品的合成研究 (Takeo Sakai 等人,2022)。

抗菌和抗真菌作用

- 该化合物的衍生物已显示出有希望的抗菌和抗真菌活性,表明在开发新的抗菌剂中具有潜在用途。例如,一系列吡啶、嘧啶酮、恶嗪酮及其衍生物被合成作为抗菌剂,表现出良好的抗菌和抗真菌活性 (A. Hossan 等人,2012)。

药代动力学和药物处置

- 对硫脲嘧啶衍生物的药代动力学和处置的研究,包括髓过氧化物酶的不可逆失活剂 PF-06282999,提供了关于消除机制和类似化合物在治疗心血管疾病中的潜在治疗应用的见解 (Jennifer Q. Dong 等人,2016)。

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition likely occurs through the compound binding to the active site of CDK2, preventing it from phosphorylating its substrates and thus halting progression of the cell cycle .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in cell cycle arrest, which can lead to apoptosis, or programmed cell death, in cancer cells .

Result of Action

The result of the compound’s action is a significant reduction in cell proliferation due to cell cycle arrest . This can lead to the death of cancer cells, making the compound a potential candidate for cancer treatment .

属性

IUPAC Name |

2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S2/c1-22-11-4-2-10(3-5-11)8-19-15(21)14-12(6-7-23-14)18-16(19)24-9-13(17)20/h2-7H,8-9H2,1H3,(H2,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTVXFDJDWQFRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

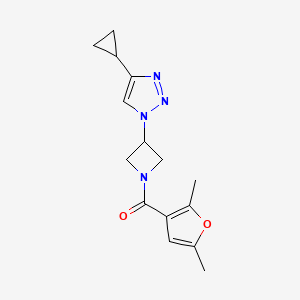

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2450440.png)

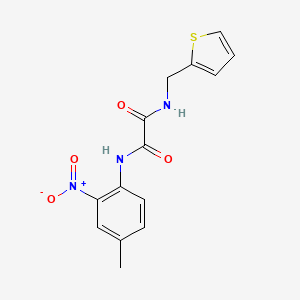

![4-[2-(Acryloylamino)ethyl]benzenesulfonamide](/img/structure/B2450444.png)

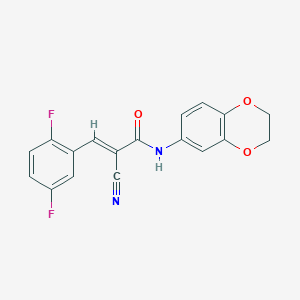

![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B2450446.png)

![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2450448.png)

![1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B2450459.png)